molecular formula C7H13NO B8020273 2-Methylcyclohexanone oxime

2-Methylcyclohexanone oxime

Cat. No. B8020273
M. Wt: 127.18 g/mol
InChI Key: MDIFHVYPHRHKLB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylcyclohexanone oxime is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylcyclohexanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylcyclohexanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Analysis : Ribeiro and Abraham (2002) conducted a detailed investigation of the conformational equilibrium of 2-Methylcyclohexanone oxime and its O-methyl ether. They used NMR and theoretical methods to determine the free energy of the axial–equatorial equilibrium in different solvents. This study contributes to understanding the molecular geometry and conformational behavior of such compounds (Ribeiro & Abraham, 2002).

  • Oxidation Catalysis : Atlamsani et al. (1993) reported the oxidation of 2-Methylcyclohexanone by dioxygen in the presence of vanadium-containing heteropolyanions. This study highlights the potential of 2-Methylcyclohexanone in catalytic oxidation processes, leading to the production of various acids (Atlamsani, Brégeault, & Ziyad, 1993).

  • Biotransformation by Fungi : Kawamoto et al. (2008) investigated the biotransformation of 2-Methylcyclohexanone using different fungal strains. They found that Fusarium sp. could effectively catalyze the oxidoreduction of this compound. This research provides insights into the biological applications of 2-Methylcyclohexanone in biotransformation processes (Kawamoto et al., 2008).

  • Cytotoxic Evaluation : Dimmock et al. (1992) conducted a study on the synthesis and cytotoxic evaluation of various cyclohexanone oximes and related compounds. They evaluated their activity against murine mammary EMT6 cells and in a National Cancer Institute screen. This study suggests potential medicinal applications of derivatives of 2-Methylcyclohexanone oxime (Dimmock et al., 1992).

  • Corrosion Inhibition : Li, Deng, and Xie (2014) studied the effect of oxime compounds, including cyclohexanone oxime, as corrosion inhibitors for aluminum in HCl solution. Their findings indicate the potential application of these compounds in corrosion prevention (Li, Deng, & Xie, 2014).

properties

IUPAC Name

(NE)-N-(2-methylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIFHVYPHRHKLB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclohexanone oxime

CAS RN

1122-26-5
Record name Cyclohexanone, 2-methyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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